

Independent Verification of JH-Xvi-178 IC50: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK8/19 inhibitor **JH-Xvi-178** with alternative compounds. The focus is on the independent verification of its IC50, alongside detailed experimental data and protocols to support further investigation.

Currently, independent verification of the IC50 values for **JH-Xvi-178** is not readily available in published literature. The reported IC50 values of 1 nM for CDK8 and 2 nM for CDK19 originate from the initial discovery publication and are cited by commercial vendors.[1][2] This guide, therefore, emphasizes the reported values and provides a comparative analysis with other well-characterized CDK8/19 inhibitors to offer a broader context for researchers.

Comparative Analysis of CDK8/19 Inhibitors

To provide a comprehensive overview, the following table summarizes the reported IC50 values of **JH-Xvi-178** and several alternative CDK8/19 inhibitors. This allows for a direct comparison of their biochemical potency.

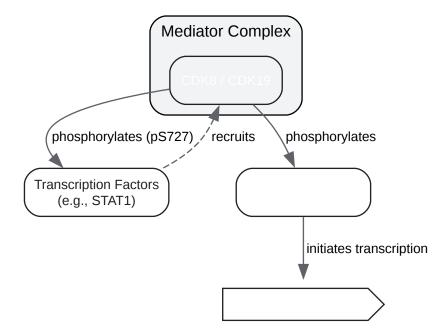


Compound	Target	Reported IC50 (nM)	Reference
JH-Xvi-178	CDK8	1	[1][2]
CDK19	2	[1][2]	
STK16 (off-target)	107	[2]	
CCT251921	CDK8	2.3	[3][4][5][6]
CDK19	2.6	[4]	
MSC2530818	CDK8	2.6	[7][8]
SEL120-34A	CDK8	4.4	[9][10][11][12][13]
CDK19	10.4	[9][10][11][12][13]	
Senexin B	CDK8	24-50 (assay dependent)	[14]
CDK19	Kd = 80 nM	[15][16][17]	

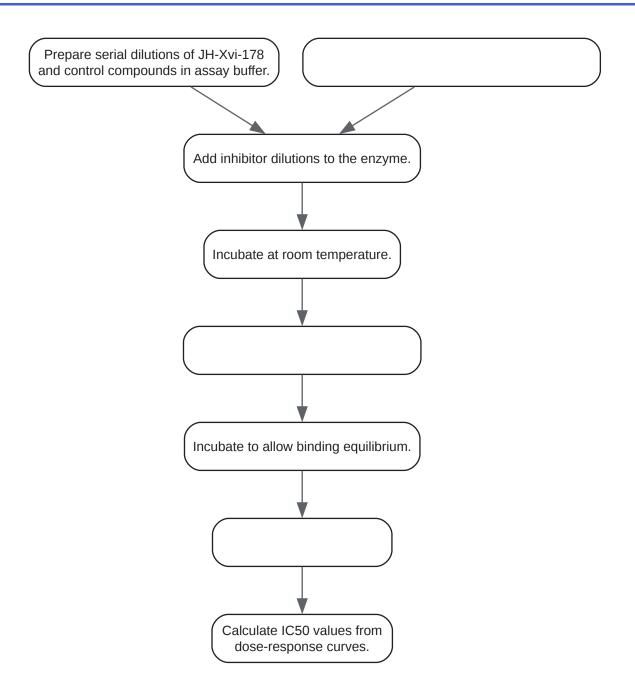
Signaling Pathway of CDK8/19 in Transcriptional Regulation

CDK8 and its paralog CDK19 are components of the Mediator complex, a key co-regulator of transcription. They influence gene expression by phosphorylating transcription factors and components of the RNA polymerase II machinery. A notable substrate is STAT1, where phosphorylation at Ser727 by CDK8 can modulate its transcriptional activity. The diagram below illustrates this simplified signaling pathway.

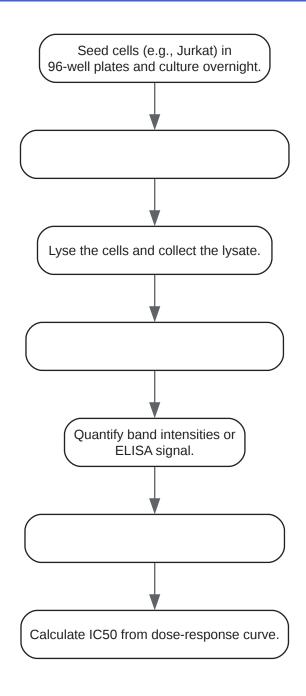












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